PFI-3 -

PFI-3

Catalog Number: EVT-279455
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PFI-3 is a potent, cell-active, and selective small-molecule inhibitor that targets the bromodomains of the Brahma-related gene 1 (BRG1) and Brahma (BRM) subunits of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex. [, , , , , , ] It exhibits high selectivity for family VIII bromodomains, particularly BRG1/BRM. [, ] PFI-3 acts as a chemical probe to investigate the roles of BRG1 and BRM in various biological processes, including cell differentiation, cancer progression, and DNA repair. [, , , , , , , ]

Synthesis Analysis

The synthesis of PFI-3 begins with a fragment-based screening approach, identifying a key phenolic headgroup that interacts with the bromodomain. [] Subsequent optimization of this fragment hit involved a multi-step process, resulting in the potent and selective inhibitor PFI-3. [] The detailed synthetic route and parameters are described in the literature. []

Molecular Structure Analysis

PFI-3 exhibits a distinct binding mode within the bromodomain, characterized by the displacement of water molecules that are typically retained by other bromodomain inhibitors. [, ] This unique interaction is facilitated by the phenolic headgroup of PFI-3, which forms key interactions with residues in the bromodomain binding pocket. [, ]

Mechanism of Action

PFI-3 exerts its biological effects by selectively inhibiting the bromodomains of BRG1 and BRM, key components of the mSWI/SNF chromatin remodeling complex. [, , , , , ] This inhibition disrupts the binding of BRG1/BRM to acetylated lysines on histones and other proteins, ultimately interfering with chromatin remodeling and gene expression. [, , , , ] By disrupting this process, PFI-3 impacts diverse cellular functions, including cell differentiation, DNA repair, and inflammatory responses. [, , , , , , ]

Physical and Chemical Properties Analysis

While the provided literature primarily focuses on the biological activity of PFI-3, it is described as a potent, cell-permeable small molecule. [, ] Its specific physical and chemical properties, such as solubility, stability, and detailed spectroscopic data, are not extensively discussed.

Applications

a. Stem Cell Biology: * Investigates the role of BRG1/BRM in stem cell maintenance and differentiation, particularly in embryonic and trophoblast stem cells. [] PFI-3 treatment impacted stem cell fate decisions, highlighting the importance of BRG1/BRM in these processes. []

b. Cancer Research: * Investigates the potential of BRG1/BRM as therapeutic targets in various cancers, including glioblastoma and multiple myeloma. [, , , , , , ] Studies demonstrate that PFI-3 can sensitize cancer cells to DNA-damaging agents like doxorubicin and temozolomide, potentially enhancing their efficacy. [, , , , ] * Explores the role of BRG1/BRM in regulating the expression of pro-metastatic genes, contributing to a better understanding of cancer progression. [, ]

c. Vascular Biology: * Examines the involvement of BRG1 in vascular inflammatory responses and fibrosis, providing insights into its role in cardiovascular diseases. [, , ] Studies using PFI-3 revealed its potential in mitigating vascular fibrosis by modulating the differentiation of adventitial progenitor cells. [, , ]

d. Muscle Biology: * Investigates the role of BRG1 in skeletal muscle differentiation and its influence on the Wnt signaling pathway, critical for muscle development. [] PFI-3 treatment affected myogenic gene expression, emphasizing the importance of BRG1 in this process. []

e. Parasitology: * Investigates the role of BRG1 in regulating the activity of protein phosphatase 1 (PP1) in the malaria parasite Plasmodium falciparum. [, , ] Although not directly targeting parasitic proteins, PFI-3 helped uncover potential mechanisms of PP1 regulation, essential for parasite survival. [, , ]

f. Chemical Biology: * Serves as a valuable tool to validate bromodomain inhibitors as drug targets and study the functional consequences of bromodomain inhibition. [, ]

Future Directions
  • Developing more potent and selective BRG1/BRM inhibitors: Designing next-generation inhibitors with enhanced properties and exploring different chemical scaffolds can further improve their efficacy and specificity. []

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is an alkylating agent commonly used in chemotherapy, particularly for treating glioblastoma [, ]. TMZ induces DNA damage in cancer cells, leading to cell death.

Relevance: Several studies demonstrate that PFI-3 enhances the antiproliferative and cell death-inducing effects of TMZ in both TMZ-sensitive and TMZ-resistant glioblastoma cells [, ]. This synergistic effect suggests a potential therapeutic strategy combining PFI-3 with TMZ for improved treatment outcomes in glioblastoma.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent that functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to DNA damage and cell death [, ].

Relevance: Studies indicate that PFI-3 synergizes with doxorubicin, enhancing its cytotoxicity in several human cancer cell lines [, ]. This synergistic effect is attributed to PFI-3's ability to impair DNA damage repair mechanisms, rendering cancer cells more susceptible to doxorubicin-induced DNA damage.

Bleomycin

Compound Description: Bleomycin is a glycopeptide antibiotic with potent antitumor activity. It exerts its cytotoxic effects by inducing DNA strand breaks and inhibiting DNA synthesis [].

Relevance: Research shows that PFI-3 significantly enhances the DNA damage induced by bleomycin in glioblastoma cells []. This suggests that combining PFI-3 with bleomycin could be a promising strategy for enhancing therapeutic efficacy in glioblastoma treatment.

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog used as chemotherapy to treat various cancers, including ovarian cancer. It interferes with DNA replication, leading to cell death [, ].

Relevance: Clinical trials investigated the combination of PFI-3 analog, Berzosertib, with Gemcitabine in patients with platinum-resistant ovarian cancer [, ]. The trials demonstrated that combining these agents increased progression-free survival compared to Gemcitabine alone, particularly in specific patient subgroups.

Paclitaxel

Compound Description: Paclitaxel is a chemotherapy medication used to treat a number of cancers, including ovarian cancer. It works by interfering with the normal function of microtubules during cell division [].

Relevance: A Phase 1b study investigated the combination of a GAS6/AXL inhibitor (AVB-500) with either Paclitaxel or pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer []. The study found that the combination with Paclitaxel had promising results and warranted further investigation.

Pegylated liposomal doxorubicin (PLD)

Compound Description: PLD is a formulation of doxorubicin that encapsulates the drug within liposomes, allowing for targeted delivery to tumor cells and potentially reducing systemic toxicity [].

Relevance: A Phase 1b study investigated the combination of a GAS6/AXL inhibitor (AVB-500) with either PLD or Paclitaxel in patients with platinum-resistant ovarian cancer []. While the PLD combination was found to be tolerable, it had less promising results compared to the Paclitaxel combination.

Properties

Product Name

PFI-3

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1

InChI Key

INAICWLVUAKEPB-QSTFCLMHSA-N

SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O

Solubility

Soluble in DMSO, not in water

Synonyms

PFI-3; PFI 3; PFI3.

Canonical SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O

Isomeric SMILES

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.